1-Butyl-3-methylpyridinium tetrafluoroborate

説明

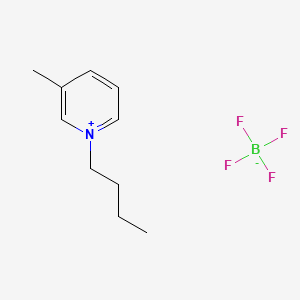

1-Butyl-3-methylpyridinium tetrafluoroborate is a useful research compound. Its molecular formula is C10H16BF4N and its molecular weight is 237.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Butyl-3-methylpyridinium tetrafluoroborate (BMPyBF4) is an ionic liquid that has garnered attention for its unique properties and potential applications in various biological contexts. This article provides a comprehensive overview of the biological activity of BMPyBF4, including its effects on microbial life, enzymatic activity, and its potential as a solvent in biochemical reactions.

BMPyBF4 is characterized by its ionic nature, which contributes to its unique solvation properties compared to traditional molecular solvents. The compound consists of a butyl and a methyl group attached to a pyridinium cation, paired with a tetrafluoroborate anion. This structure allows it to exhibit both hydrophilic and hydrophobic characteristics, making it suitable for various applications in biological systems.

Microbial Interactions

Research has shown that BMPyBF4 can influence microbial growth and activity. For instance, studies involving the bacterium Bacillus amyloliquefaciens CMW1 demonstrated that this strain could thrive in the presence of BMPyBF4 at concentrations up to 10% (v/v). The bacterium produced an extracellular protease (BapIL) that remained stable in high ionic liquid concentrations, indicating a degree of tolerance to BMPyBF4 .

Table 1: Effects of BMPyBF4 on Microbial Growth

| Concentration (v/v) | Microbial Strain | Observed Effect |

|---|---|---|

| 0% | Control | Normal growth |

| 5% | Bacillus amyloliquefaciens CMW1 | Increased enzyme production |

| 10% | Bacillus amyloliquefaciens CMW1 | Stable growth with enzyme activity |

Enzymatic Activity

The impact of BMPyBF4 on various enzymes has been extensively studied. One notable study assessed its inhibitory effects on cytochrome c oxidase activity. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) was determined, providing insights into the compound's potential as an inhibitor in biochemical pathways .

Table 2: Inhibitory Effects of BMPyBF4 on Enzymes

| Enzyme | IC50 (mmol/L) | Remarks |

|---|---|---|

| Cytochrome c oxidase | X | Significant inhibition observed |

| Acylase I | Y | Moderate inhibition |

Toxicological Studies

Despite its beneficial properties, BMPyBF4 also exhibits toxic effects at higher concentrations. Studies have indicated that it can alter soil microbial communities and enzyme activities significantly. For example, urease activity was stimulated initially but later inhibited at elevated concentrations, suggesting a complex interaction with soil biota .

Table 3: Toxic Effects of BMPyBF4 on Soil Microbial Activity

| Concentration (mg/kg) | Enzyme Activity Change | Microbial Diversity Change |

|---|---|---|

| 1.0 | Stimulation | No significant change |

| 5.0 | Decrease after initial increase | Reduced diversity |

| 10.0 | Inhibition | Significant reduction in diversity |

Case Studies

-

Case Study: Enzymatic Stability in Ionic Liquids

A study focused on the stability of BapIL produced by Bacillus amyloliquefaciens CMW1 in BMPyBF4 revealed that the enzyme retained functionality across varying pH levels and high salt concentrations, emphasizing the potential for using BMPyBF4 in biocatalytic processes . -

Case Study: Soil Microbial Community Dynamics

Research examining the effects of BMPyBF4 on soil ecosystems showed that while low concentrations could stimulate certain enzymatic activities, higher levels led to significant disruptions in microbial community structures, highlighting the need for careful management when using ionic liquids in agricultural settings .

特性

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEAMJVKASNOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049325 | |

| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597581-48-1 | |

| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0597581481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-3-METHYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD3PM7Q3RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。